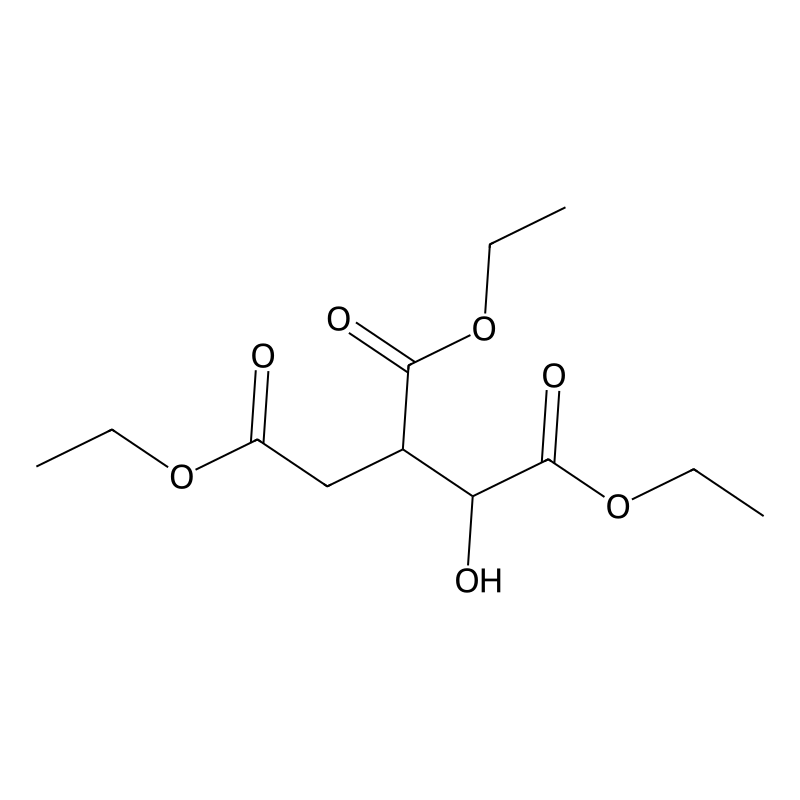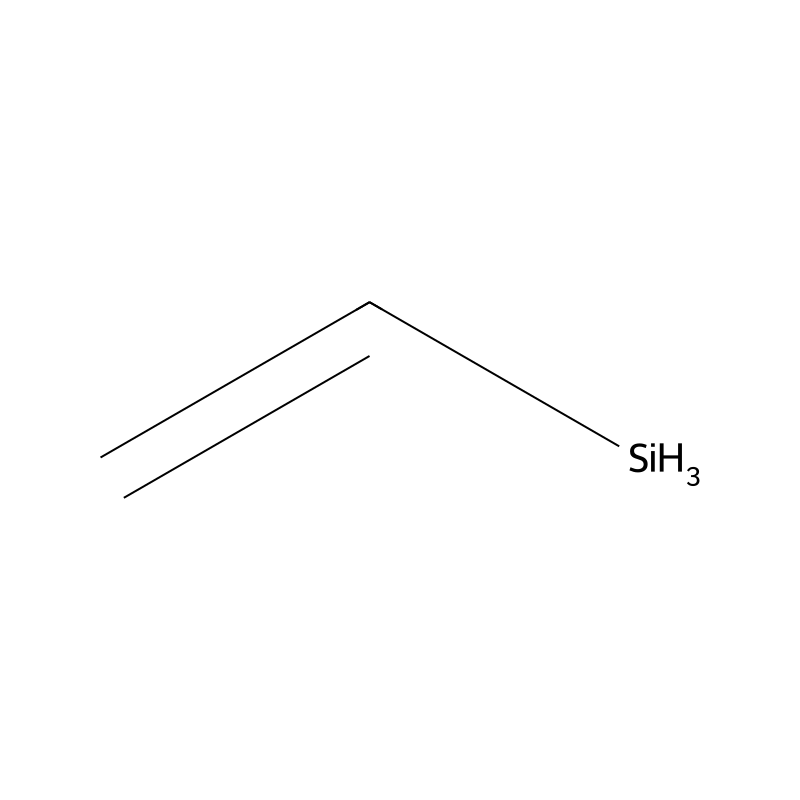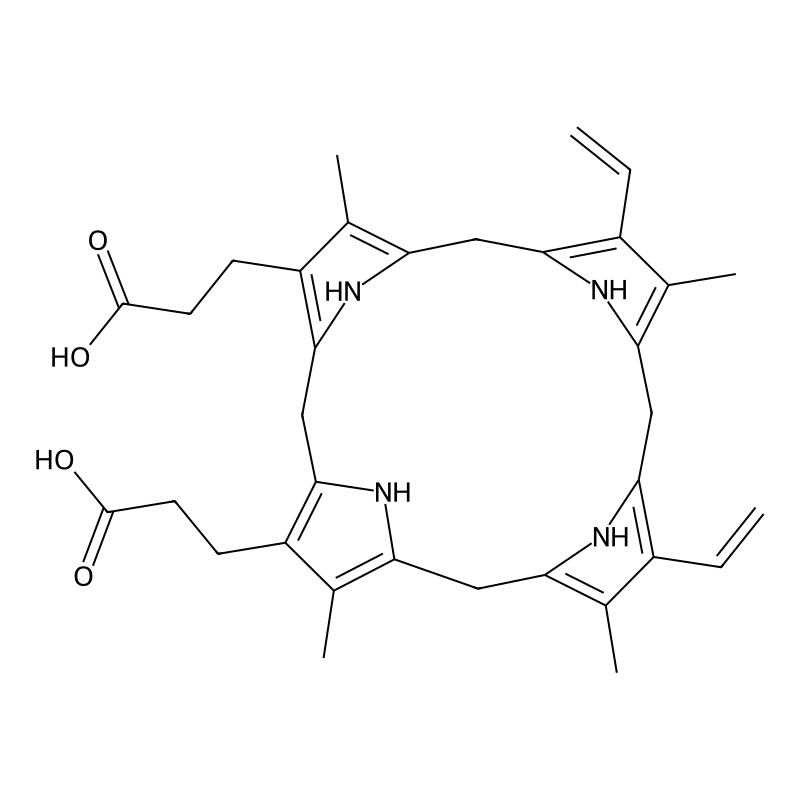Triethyl isocitrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Analytical Standard: Due to its well-defined structure and purity, TEIC can be used as a reference standard for various analytical techniques. These techniques help identify and quantify other compounds in a mixture. For instance, TEIC can be used in the development and validation of analytical methods for pharmaceutical research [].
Limitations in Research:
There is a scarcity of research exploring the biological or biochemical functions of TEIC. This is likely due to the fact that TEIC is not a naturally occurring molecule and may not readily participate in cellular processes.
- Future Research Potential: Despite the limited current applications, TEIC might hold potential for future research in specific areas. For instance, its structural similarity to citric acid, a key Krebs cycle intermediate, could be explored to investigate its potential interactions with metabolic pathways. However, further research is needed to determine its feasibility.
Triethyl isocitrate is an ester derived from citric acid, specifically a triethyl ester of isocitric acid. It is characterized by its colorless, odorless liquid form and has the molecular formula with a molecular weight of approximately 276.2830 g/mol. This compound is primarily used in various industries, including food processing, pharmaceuticals, and plastics, due to its properties as a plasticizer and emulsifier .
- Esterification: The formation of triethyl isocitrate occurs through the reaction of isocitric acid with ethanol in the presence of an acid catalyst. This process involves the removal of water as a byproduct.
- Hydrolysis: In the presence of water and acid or base, triethyl isocitrate can be hydrolyzed back into isocitric acid and ethanol.
- Transesterification: This reaction can occur with other alcohols, leading to the formation of different esters.
These reactions are essential for understanding its stability and reactivity in various applications .
Triethyl isocitrate exhibits low toxicity and has been deemed safe for use as a food additive (E1505). Its biological activity includes:
- Emulsifying Agent: It stabilizes emulsions, making it useful in food products and pharmaceuticals.
- Plasticizer: It enhances the flexibility and durability of polymers like polyvinyl chloride (PVC) without compromising safety.
Research indicates that triethyl isocitrate does not exhibit significant biological activity beyond its functional roles in food and industrial applications .
Triethyl isocitrate can be synthesized through various methods:
- Conventional Esterification:
- Reactive Distillation:
- Acetylation Process:
Triethyl isocitrate finds utility in various sectors:
- Food Industry: Used as an emulsifier and stabilizer in food products, particularly in whipped products like egg whites.
- Pharmaceuticals: Acts as a coating agent for tablets and capsules, improving their stability and bioavailability.
- Plastics Manufacturing: Serves as a plasticizer for enhancing the flexibility of polyvinyl chloride and other polymers.
- Cosmetics: Employed in formulations for its emulsifying properties .
Studies on triethyl isocitrate's interactions focus on its compatibility with other compounds in formulations:
- With Other Emulsifiers: It can work synergistically with lecithin and other emulsifiers to improve stability and texture in food products.
- In Polymer Blends: Its interaction with various polymers has been studied to optimize mechanical properties without compromising safety.
Research indicates that triethyl isocitrate does not exhibit significant adverse interactions when used within recommended limits .
Several compounds share structural similarities with triethyl isocitrate, each possessing unique properties:
| Compound | Molecular Formula | Primary Use | Unique Features |
|---|---|---|---|
| Triethyl Citrate | C12H22O7 | Food additive, plasticizer | Lower viscosity than triethyl isocitrate |
| Diethyl Citrate | C10H18O7 | Food additive | Less effective as a plasticizer |
| Glycerol Triacetate | C9H14O6 | Solvent, plasticizer | Higher solubility in water |
| Acetic Acid | C2H4O2 | Solvent, preservative | Much smaller molecular size |
Triethyl isocitrate stands out due to its balanced properties as both an emulsifier and plasticizer, making it versatile across multiple applications while maintaining safety standards .








